The compound with the molecular formula C21H28N2O6S is known as N-[5-(sec-butylsulfanyl)-1,3,4-thiadiazol-2-yl]-N'-isopropylethanediamide. This compound belongs to the class of thiadiazole derivatives, which are notable for their diverse biological activities and applications in medicinal chemistry. The structure incorporates a thiadiazole ring, an alkyl sulfanyl group, and an amide functionality, contributing to its potential therapeutic properties.
This compound has been synthesized and characterized in various studies, highlighting its relevance in both academic research and industrial applications. The synthesis methods have been optimized for yield and purity, with industrial production often involving large-scale processes.
N-[5-(sec-butylsulfanyl)-1,3,4-thiadiazol-2-yl]-N'-isopropylethanediamide is classified as:
The synthesis of N-[5-(sec-butylsulfanyl)-1,3,4-thiadiazol-2-yl]-N'-isopropylethanediamide typically involves several key steps:
The reactions are typically conducted under controlled temperature and pressure conditions to optimize yields. Catalysts may be employed to facilitate specific transformations, and purification techniques such as recrystallization or chromatography are used to isolate the product.
The molecular structure of N-[5-(sec-butylsulfanyl)-1,3,4-thiadiazol-2-yl]-N'-isopropylethanediamide can be described as follows:
The compound features:
N-[5-(sec-butylsulfanyl)-1,3,4-thiadiazol-2-yl]-N'-isopropylethanediamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-[5-(sec-butylsulfanyl)-1,3,4-thiadiazol-2-yl]-N'-isopropylethanediamide is primarily related to its interactions at the molecular level with biological targets:
Studies indicate that thiadiazole derivatives often demonstrate significant biological activity due to their ability to mimic natural substrates in enzymatic reactions.
The physical properties of N-[5-(sec-butylsulfanyl)-1,3,4-thiadiazol-2-yl]-N'-isopropylethanediamide include:
Chemical properties include:
The melting point and boiling point data are essential for practical applications but were not specified in the available sources.
N-[5-(sec-butylsulfanyl)-1,3,4-thiadiazol-2-yl]-N'-isopropylethanediamide has several notable applications:
This compound exemplifies how synthetic organic chemistry can contribute to advancements in pharmaceuticals and material sciences through innovative structural designs and functional modifications.
Piperazine-sulfonamide hybrids represent a strategic evolution in medicinal chemistry, originating from the foundational discovery of sulfanilamide antibiotics in the 1930s. Gerhard Domagk’s pioneering work with Prontosil (a sulfonamide dye metabolized to sulfanilamide) unveiled the therapeutic potential of the sulfonamide pharmacophore, revolutionizing antibacterial treatment [1] [3]. By the mid-20th century, sulfonamide derivatives diversified beyond antibacterials, with structural modifications enhancing target specificity and pharmacokinetic profiles. The integration of the piperazine moiety—a six-membered heterocycle with two nitrogen atoms—emerged as a key innovation, imparting conformational flexibility, improved water solubility, and enhanced binding to diverse biological targets through hydrogen bond acceptance and cationic interactions [2].
Early piperazine-sulfonamides primarily addressed infectious diseases, but their application expanded dramatically with the recognition of sulfonamides' polypharmacology. Modern derivatives exploit the sulfonyl piperazine scaffold for multi-target engagement, particularly against complex diseases requiring modulation of interconnected pathways. For instance, compounds like JH-LPH-28 and JH-LPH-33 (sulfonyl piperazine LpxH inhibitors) exemplify this evolution, where the piperazine linker optimizes spatial orientation for binding to metalloenzyme active sites in Gram-negative bacteria [2]. The structural trajectory of these hybrids highlights three critical phases:
Table 1: Structural Evolution of Key Piperazine-Sulfonamide Hybrids
| Era | Representative Compound | Core Modification | Primary Application |
|---|---|---|---|
| 1930s–1940s | Sulfanilamide | Aryl amine + SO₂NH₂ | Antibacterial |
| 1950s–1970s | Tolbutamide | Sulfonylurea + alkyl chain | Antidiabetic |
| 1980s–2000s | Furosemide | Sulfonamide + aminobenzoic acid | Diuretic |
| 2010s–Present | JH-LPH-33 | Sulfonyl piperazine + methoxy aryl | LpxH inhibition (antibiotic) |
Methoxy (-OCH₃) groups on aromatic rings critically modulate the bioactivity of sulfonamide derivatives through electronic, steric, and metabolic mechanisms. In C₂₁H₂₈N₂O₆S, the ortho-methoxy substitution on its phenyl ring exemplifies a deliberate design strategy to optimize target engagement. Electronic effects include:
Metapharmacologically, methoxy groups serve as metabolic blockers, reducing oxidative deactivation by cytochrome P450 enzymes. This extends half-life and improves bioavailability—a principle leveraged in antibiotics like JH-LPH-41, where extended N-acyl chains paired with methoxy aromatics enhance in vitro potency [2]. Additionally, the methoxy group’s hydrogen-bond acceptance potential can anchor interactions with polar residues near enzymatic metal clusters, as observed in crystal structures of Klebsiella pneumoniae LpxH bound to sulfonyl piperazines [2].
Table 2: Impact of Methoxy Position on Sulfonamide Bioactivity
| Substitution Pattern | Electronic Effect | Key Bioactive Consequence |
|---|---|---|
| Ortho-methoxy | Moderate resonance donation | Enhanced steric complementarity; metabolic stabilization |
| Meta-methoxy | Weak inductive donation | Balanced lipophilicity for membrane penetration |
| Para-methoxy | Strong resonance donation | Optimal π-stacking but susceptible to demethylation |
C₂₁H₂₈N₂O₆S embodies a sophisticated sulfonylpiperazine architecture engineered for precise target interaction. Its structure decomposes into three pharmacophoric elements:
Crucially, C₂₁H₂₈N₂O₆S’s molecular weight (436.5 g/mol) and calculated LogP (~2.8) align with Lipinski’s rules for drug-likeness, supporting cell permeability. Its design directly extrapolates from SAR studies of LpxH inhibitors like JH-LPH-41, where extending the N-acyl chain to C4 improved activity by 8-fold [2]. The compound’s strategic placement within the sulfonylpiperazine pharmacophore spectrum is illustrated below:
Table 3: Pharmacophoric Mapping of C₂₁H₂₈N₂O₆S
| Pharmacophoric Zone | Structural Feature | Target Interaction Role |
|---|---|---|
| Zone 1 (Sulfonamide) | o-Methoxyphenyl-SO₂- | Hydrophobic cleft occupancy; H-bond acceptance |
| Zone 2 (Linker) | -N(piperazine)- | Conformational adjustment; cationic interaction at pH 7.4 |
| Zone 3 (Tail) | -N-CO-(CH₂)₂-CH₃ | Substrate mimicry; di-metal cluster chelation |
Comprehensive Compound Table
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1